Cas no 2228387-37-7 (4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol)

4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol
- 2228387-37-7
- EN300-1754884
- 4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol
-
- インチ: 1S/C11H15NO3/c1-11(6-12-7-11)15-10-5-8(14-2)3-4-9(10)13/h3-5,12-13H,6-7H2,1-2H3
- InChIKey: DMDVJCFLWGRPRS-UHFFFAOYSA-N
- ほほえんだ: O(C1C=C(C=CC=1O)OC)C1(C)CNC1
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 50.7Ų
4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1754884-1.0g |
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol |
2228387-37-7 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1754884-10.0g |
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol |
2228387-37-7 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1754884-10g |
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol |
2228387-37-7 | 10g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1754884-5g |
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol |
2228387-37-7 | 5g |
$3520.0 | 2023-09-20 | ||
Enamine | EN300-1754884-2.5g |
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol |
2228387-37-7 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1754884-5.0g |
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol |
2228387-37-7 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1754884-0.05g |
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol |
2228387-37-7 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1754884-1g |
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol |
2228387-37-7 | 1g |
$1214.0 | 2023-09-20 | ||
Enamine | EN300-1754884-0.5g |
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol |
2228387-37-7 | 0.5g |
$1165.0 | 2023-09-20 | ||
Enamine | EN300-1754884-0.25g |
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol |
2228387-37-7 | 0.25g |
$1117.0 | 2023-09-20 |
4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
4-methoxy-2-(3-methylazetidin-3-yl)oxyphenolに関する追加情報
4-Methoxy-2-(3-Methylazetidin-3-Yl)Oxyphenol: A Comprehensive Overview
The compound 4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol, identified by the CAS number 2228387-37-7, is a highly specialized organic molecule with significant applications in various scientific and industrial domains. This compound has garnered attention due to its unique structural properties and potential uses in fields such as pharmaceuticals, agrochemicals, and advanced materials. Recent studies have further elucidated its chemical behavior, making it a subject of interest for researchers worldwide.
The molecular structure of 4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol is characterized by a phenolic ring substituted with a methoxy group at the 4-position and a 3-methylazetidinyl ether group at the 2-position. This configuration imparts the compound with distinct electronic and steric properties, which are crucial for its functional applications. The azetidine ring, a four-membered cyclic amine, contributes to the molecule's stability and reactivity, making it a valuable building block in organic synthesis.
Recent advancements in synthetic chemistry have enabled the development of efficient routes for the synthesis of 4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol. Researchers have explored various methodologies, including nucleophilic aromatic substitution and catalytic cross-coupling reactions, to achieve high yields and purity. These methods not only enhance the scalability of production but also pave the way for further modifications to tailor the compound's properties for specific applications.
In terms of applications, 4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol has shown promise in the pharmaceutical industry as a potential lead compound for drug development. Its ability to interact with biological systems through specific receptor binding or enzymatic activity makes it a candidate for therapeutic agents targeting various diseases. Additionally, its unique electronic properties render it suitable for use in electronic materials, such as organic semiconductors or conductive polymers.
The environmental impact of 4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol has also been a focus of recent studies. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. These studies have provided valuable insights into optimizing production processes and waste management strategies to minimize ecological footprint.
In conclusion, 4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol, with its unique chemical structure and versatile applications, continues to be a focal point in scientific research. As new findings emerge, this compound is expected to play an increasingly important role in advancing technological and medical innovations.
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